3-Chloro-2,4-difluorophenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chloro-2,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQOCFQXFUZWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2,4-difluorophenylacetonitrile chemical properties

An In-Depth Technical Guide to 3-Chloro-2,4-difluorophenylacetonitrile

Introduction

This compound is a halogenated aromatic nitrile that serves as a crucial building block in synthetic organic chemistry. Its strategic combination of chloro, fluoro, and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to professionals in drug discovery and development. The presence of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, making precursors like this compound highly valuable.[1][2][3]

Core Chemical Identity

Accurate identification is the foundation of all chemical research. The primary identifiers and structural representation for this compound are summarized below. The formal IUPAC name is 2-(3-chloro-2,4-difluorophenyl)acetonitrile, reflecting the attachment of the substituted phenyl ring to the second carbon of the acetonitrile unit.

| Identifier | Value | Source(s) |

| CAS Number | 886761-67-7 | [4][5] |

| Molecular Formula | C₈H₄ClF₂N | [5][6] |

| Molecular Weight | 187.57 g/mol | [5][6] |

| IUPAC Name | 2-(3-chloro-2,4-difluorophenyl)acetonitrile | [5] |

| Synonyms | Benzeneacetonitrile, 3-chloro-2,4-difluoro- | [5] |

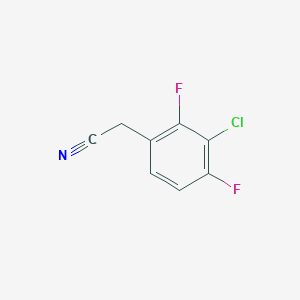

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical state and solubility dictate handling, storage, and reaction conditions. While specific experimental data for this exact compound is sparse, properties for closely related analogs provide valuable reference points.

| Property | Value | Source(s) & Notes |

| Appearance | Expected to be a solid (e.g., beige or yellow powder) at room temperature, similar to related phenylacetonitrile derivatives. | [7][8] |

| Melting Point | Not explicitly available. For comparison, (2,4-Dichlorophenyl)acetonitrile has a melting point of 60 - 63 °C. | [8] |

| Boiling Point | Not explicitly available. For comparison, Diphenylacetonitrile has a boiling point of 181 °C at 16 hPa. | |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [7][9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the compound. While specific spectra are proprietary, the expected characteristics are as follows:

-

¹H NMR: The spectrum would feature signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two protons on the phenyl ring, showing splitting patterns influenced by the adjacent fluorine atoms. A singlet or a slightly split signal for the benzylic methylene (-CH₂) protons would appear further upfield (approx. 3.8-4.2 ppm).

-

¹³C NMR: The spectrum would display distinct signals for the nitrile carbon (-C≡N) around 115-120 ppm. The benzylic carbon (-CH₂) would appear around 20-30 ppm. Multiple signals in the aromatic region (110-160 ppm) would be observed, with their chemical shifts and splitting patterns significantly influenced by the carbon-fluorine couplings.[10]

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. C-Cl and C-F stretching bands would appear in the fingerprint region below 1400 cm⁻¹.[11][12]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be detected at m/z ≈ 187.57. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Workflow

The synthesis of substituted phenylacetonitriles typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A plausible and common synthetic route to this compound would start from 3-chloro-2,4-difluorotoluene.

Conceptual Synthesis Workflow

The following diagram illustrates a logical two-step process for synthesizing the target compound. The initial step involves free-radical halogenation of the benzylic methyl group, followed by a nucleophilic substitution to introduce the nitrile functionality.

Caption: A plausible two-step synthesis pathway for the target molecule.

Experimental Protocol: Cyanation of Benzyl Halide (Representative)

This protocol is a generalized procedure based on standard laboratory techniques for this type of transformation.[13]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 3-chloro-2,4-difluorobenzyl halide (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Add sodium or potassium cyanide (1.1 - 1.5 eq) portion-wise. Causality: The polar aprotic solvent is chosen to dissolve the cyanide salt and facilitate the Sₙ2 reaction mechanism.

-

Reaction: Heat the mixture to 50-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the organic product while the inorganic salts remain dissolved.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Verification Workflow

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any synthetic procedure.

Caption: Standard workflow for the analytical validation of a synthesized chemical.

Safety and Handling

Working with halogenated nitriles requires strict adherence to safety protocols. The following information is synthesized from safety data sheets (SDS) for similar compounds.

GHS Hazard Information

This compound is classified as hazardous. Users must consult the full Safety Data Sheet before handling.

| Hazard Class | Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[8][14] |

| Skin Corrosion/Irritation | Causes skin irritation.[7][8] |

| Eye Damage/Irritation | Causes serious eye irritation.[7][8] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[7][8] |

Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][15]

-

Avoidance: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin, eyes, and clothing.[7]

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Keep away from food and drink.[7]

-

Spill Response: In case of a spill, use absorbent material and vacuum equipment where practicable.[7] Dispose of waste in accordance with local, state, or national legislation.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its trifunctional nature—an aromatic ring substituted with both electron-withdrawing and sterically distinct halogens, and a reactive nitrile group—provides multiple handles for synthetic modification. Understanding its core properties, synthesis, and safe handling procedures is paramount for researchers aiming to leverage this versatile building block in the development of novel, high-value molecules.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound | 886761-67-7 [amp.chemicalbook.com]

- 5. This compound CAS#: 886761-67-7 [m.chemicalbook.com]

- 6. 886761-67-7|2-(3-Chloro-2,4-difluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. fishersci.com [fishersci.com]

- 9. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Chloro-2,4-difluorophenylacetonitrile (CAS 886761-67-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Chloro-2,4-difluorophenylacetonitrile is a highly functionalized aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a chlorine atom, and a reactive nitrile group, provides a scaffold with distinct electronic properties and multiple points for synthetic diversification. This guide offers a comprehensive overview of its chemical properties, a detailed examination of its synthesis, analytical characterization, and its strategic application in drug discovery and development.

The presence of fluorine and chlorine atoms on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The nitrile group serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, amides, and various heterocyclic systems, making it a valuable precursor for a wide range of pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for process development.

| Property | Value | Source |

| CAS Number | 886761-67-7 | N/A |

| Molecular Formula | C₈H₄ClF₂N | N/A |

| Molecular Weight | 187.57 g/mol | N/A |

| Appearance | Pale-yellow to yellow-brown liquid | [1] |

| Purity | Typically >95% | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a public repository of its spectra is not available, predicted data and analysis of similar structures can provide valuable insights.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons and the aromatic protons. The methylene protons (-CH₂CN) would appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing nitrile group and the substituted phenyl ring. The two aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nitrile carbon, the methylene carbon, and the eight aromatic carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the attached halogens.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Mechanistic Insights

The most logical and industrially scalable synthetic route to this compound is via a Sandmeyer reaction, starting from the readily available 3-Chloro-2,4-difluoroaniline.[2] This multi-step process leverages classical organic reactions to introduce the nitrile functionality onto the aromatic ring.

graph "Synthesis_Pathway" {

layout=dot;

rankdir=LR;

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

edge [fontname="Helvetica", fontsize=9];

}

References

Physical properties of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile

An In-depth Technical Guide to the Physical Properties of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile

Introduction

2-(3-Chloro-2,4-difluorophenyl)acetonitrile, identified by CAS number 886761-67-7, is a halogenated aromatic nitrile. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

This guide provides a comprehensive overview of the core physical properties of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile, details rigorous experimental protocols for their determination, and outlines essential safety and handling procedures. The methodologies described are grounded in established laboratory principles to ensure accuracy and reproducibility, reflecting a commitment to scientific integrity.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The properties of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 886761-67-7 | [1][2] |

| Molecular Formula | C₈H₄ClF₂N | [2] |

| Molecular Weight | 187.57 g/mol | [3] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

| InChI Key | LTQOCFQXFUZWLB-UHFFFAOYSA-N | [2] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical characterization. The following section details validated protocols for measuring key parameters, explaining the causality behind the experimental design.

Determination of Boiling Point via Distillation

The boiling point is a fundamental property that informs purification strategies and reaction condition selection. For a substituted acetonitrile, which may be sensitive to high temperatures, distillation under reduced pressure is the preferred method to prevent decomposition.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the surface area and travel distance for the vapor, reducing sample loss. Ensure all glassware is dry to prevent contamination.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the desired level (e.g., 1-5 mmHg). A stable, low pressure is crucial for an accurate boiling point measurement at that pressure.

-

Heating: Gently heat the distillation flask using a heating mantle. A slow, controlled heating rate is essential to establish a clear equilibrium between the liquid and vapor phases.

-

Data Collection: Record the temperature at which the vapor condensate consistently drips from the condenser into the collection flask. This temperature is the boiling point at the recorded pressure. The pressure must be monitored and remain constant throughout the distillation.

-

Correction to Atmospheric Pressure (Optional): If required, the boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, though direct measurement under vacuum is often more relevant for sensitive compounds.

Workflow for Boiling Point Determination:

References

An In-depth Technical Guide to the Molecular Structure of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-2,4-difluorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative, is a key building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of chloro and fluoro substituents on the phenyl ring, coupled with the reactive nitrile group. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile, offering insights for its effective utilization in drug discovery and development.

Molecular Structure and Properties

The molecular structure of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile is characterized by a phenyl ring substituted with a chlorine atom at the 3-position and fluorine atoms at the 2- and 4-positions. A cyanomethyl group (-CH₂CN) is attached to the 1-position of the phenyl ring.

| Property | Value | Source |

| IUPAC Name | 2-(3-Chloro-2,4-difluorophenyl)acetonitrile | N/A |

| CAS Number | 886761-67-7 | [1][2][3] |

| Molecular Formula | C₈H₄ClF₂N | [1][2] |

| Molecular Weight | 187.57 g/mol | [1] |

The presence of the electron-withdrawing chlorine and fluorine atoms significantly influences the electronic properties of the aromatic ring. The fluorine atom at the 2-position and the chlorine atom at the 3-position exert strong inductive effects, while the fluorine at the 4-position contributes to both inductive and mesomeric effects. This substitution pattern modulates the reactivity of the phenyl ring and the acidity of the benzylic protons of the acetonitrile moiety.

Synthesis of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile

The synthesis of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile can be approached through several synthetic strategies, primarily involving the introduction of the cyanomethyl group onto the substituted benzene ring. A common and effective method is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from the corresponding aniline.[4][5]

An alternative and often high-yielding approach is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Experimental Protocol: Cyanide Displacement from 3-Chloro-2,4-difluorobenzyl Bromide

This protocol describes a general procedure for the synthesis of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile from the corresponding benzyl bromide.

Materials:

-

3-Chloro-2,4-difluorobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-2,4-difluorobenzyl bromide in a suitable polar aprotic solvent (e.g., DMF).

-

Addition of Cyanide: Add a molar excess (typically 1.1 to 1.5 equivalents) of sodium cyanide or potassium cyanide to the solution.

-

Reaction: Heat the reaction mixture with stirring to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic salts and solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-(3-Chloro-2,4-difluorophenyl)acetonitrile by column chromatography on silica gel or by recrystallization to afford the pure product.

Spectroscopic Characterization

The molecular structure of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons: The two protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

-

Benzylic Protons: The two protons of the methylene group (-CH₂CN) will appear as a singlet or a narrowly split multiplet (due to coupling with the aromatic fluorine atom) in the range of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

-

Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a characteristic peak in the range of δ 115-120 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals in the aromatic region (δ 110-165 ppm). The signals for the carbons directly bonded to fluorine will appear as doublets due to carbon-fluorine coupling.

-

Benzylic Carbon: The carbon of the methylene group (-CH₂CN) will appear in the aliphatic region, typically around δ 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹.[6]

-

Aromatic C-H Stretch: Weak to medium absorption bands will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands for the methylene group will be observed in the 2850-2960 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands for the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

C-Cl Stretch: A medium to strong absorption band for the carbon-chlorine bond will be present in the fingerprint region, usually between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (187.57 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (-CN), the chlorine atom (-Cl), or the entire cyanomethyl group (-CH₂CN).

Applications in Drug Discovery

The 2-(3-Chloro-2,4-difluorophenyl)acetonitrile scaffold is a valuable pharmacophore in drug discovery, particularly for the development of kinase inhibitors. The substituted phenyl ring can engage in key interactions within the active site of kinases, while the nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.

A significant application of this intermediate is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[7][8] BTK is a crucial enzyme in B-cell signaling pathways, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.[7][8] The 3-chloro-2,4-difluorophenyl moiety can be found in several potent and selective BTK inhibitors, where it often occupies a hydrophobic pocket in the enzyme's active site.

Safety and Handling

2-(3-Chloro-2,4-difluorophenyl)acetonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(3-Chloro-2,4-difluorophenyl)acetonitrile is a strategically important building block for the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern provides a valuable scaffold for the design of potent and selective enzyme inhibitors. A thorough understanding of its molecular structure, synthetic routes, and spectroscopic properties is essential for its effective application in the development of novel therapeutics. This guide provides a foundational resource for researchers and scientists working at the forefront of drug discovery.

References

- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 2. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]

- 3. 886761-67-7|2-(3-Chloro-2,4-difluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles - Google Patents [patents.google.com]

- 5. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

- 6. Acetonitrile [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Chloro-2,4-difluorophenylacetonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,4-difluorophenylacetonitrile

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₈H₄ClF₂N), a key intermediate in pharmaceutical and agrochemical research. The structural elucidation of such molecules is paramount, ensuring purity, confirming identity, and understanding chemical behavior. We will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—providing not just the data, but the underlying principles and experimental rationale essential for researchers, scientists, and drug development professionals.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a foundational technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to a bond's natural vibrational frequency is passed through a sample, the energy is absorbed, and this absorption is detected and plotted. The resulting spectrum is a unique molecular fingerprint, with specific peaks corresponding to distinct functional groups.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of Attenuated Total Reflectance (ATR) sampling is deliberate for its simplicity, speed, and minimal sample preparation, making it a highly reproducible and trustworthy method for solids and liquids.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum. The background spectrum of the clean crystal and ambient atmosphere is crucial as it is subtracted from the sample spectrum to ensure that only the sample's absorbance is reported.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum, as the IR beam penetrates only a few microns into the sample.

-

Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is Fourier-transformed to generate the final IR spectrum (absorbance vs. wavenumber in cm⁻¹).

Data Interpretation and Key Spectral Features

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Interpretation |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Corresponds to the stretching of C-H bonds on the benzene ring. |

| ~2950-2850 | Aliphatic C-H Stretch | Medium-Weak | Represents the symmetric and asymmetric stretching of the methylene (-CH₂) group. |

| ~2235 | C≡N (Nitrile) Stretch | Strong, Sharp | This is a highly characteristic peak for the nitrile functional group.[2][3] Its position indicates conjugation with the aromatic ring, which slightly weakens the C≡N bond and lowers its frequency compared to saturated nitriles.[2][3] |

| ~1600-1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands in this region are indicative of the benzene ring's skeletal vibrations. |

| ~1300-1000 | C-F Stretch | Strong | The highly polar carbon-fluorine bonds produce strong, characteristic absorption bands in the fingerprint region. The presence of two C-F bonds leads to complex, overlapping signals. |

| ~800-600 | C-Cl Stretch | Medium-Strong | The carbon-chlorine bond stretch appears in the lower frequency region of the spectrum. |

Visualization: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, which are all spin ½ nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the resulting signal provides rich information about the atom's chemical environment, connectivity, and spatial relationships.

Experimental Protocol: Multinuclear NMR

A comprehensive NMR analysis requires a systematic approach to data acquisition.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of deuterated solvent is to avoid large solvent signals that would overwhelm the analyte signals. A small amount of tetramethylsilane (TMS) is often added as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F). A "locking" procedure is performed on the deuterium signal of the solvent to stabilize the magnetic field.

-

Data Acquisition: Acquire the spectra. Standard pulse sequences are used for each nucleus. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by collapsing multiplets into singlets.

-

Data Processing: The raw data (Free Induction Decay, or FID) is processed using Fourier transformation, followed by phase and baseline correction, to yield the final NMR spectrum.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |

| ~7.8-7.6 | Doublet of Doublets (dd) | 1H | H-6 | This proton is deshielded by the adjacent fluorine (at C-4) and chlorine (at C-3). It will be split by H-5 (³J_HH) and the fluorine at C-4 (⁴J_HF). |

| ~7.3-7.1 | Doublet of Doublets (dd) | 1H | H-5 | This proton is coupled to H-6 (³J_HH) and the fluorine at C-4 (³J_HF). |

| ~4.0 | Singlet | 2H | -CH₂CN | The methylene protons are adjacent to the electron-withdrawing phenyl and nitrile groups, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of fluorine adds complexity and provides additional structural confirmation through C-F coupling.

| Chemical Shift (δ, ppm) | Multiplicity (with ¹⁹F coupling) | Assignment | Rationale and Interpretation |

| ~162 | Doublet of Doublets (dd) | C-2 | Directly bonded to fluorine (large ¹J_CF coupling) and coupled to the fluorine at C-4 (³J_CF coupling). Highly deshielded. |

| ~160 | Doublet of Doublets (dd) | C-4 | Directly bonded to fluorine (large ¹J_CF coupling) and coupled to the fluorine at C-2 (³J_CF coupling). Highly deshielded. |

| ~130 | Doublet (d) | C-6 | Coupled to the fluorine at C-4 (³J_CF). |

| ~120 | Doublet (d) | C-3 | Carbon bearing chlorine. Signal may be broadened. Coupled to F-2 and F-4. |

| ~118 | Singlet | C≡N | Characteristic chemical shift for a nitrile carbon. Typically a weak signal. |

| ~112 | Doublet of Doublets (dd) | C-5 | Coupled to both F-2 (³J_CF) and F-4 (²J_CF). |

| ~105 | Doublet (d) | C-1 | The quaternary carbon attached to the CH₂CN group. Coupled to the fluorine at C-2 (²J_CF). |

| ~25 | Singlet | -CH₂CN | Aliphatic carbon signal in the expected upfield region. |

¹⁹F NMR Data Interpretation

¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5][6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Interpretation |

| ~ -110 to -120 | Doublet of Doublets (dd) | F (at C-2) | The two fluorine atoms are in different chemical environments and will appear as separate signals. Each will be split by the adjacent aromatic protons. |

| ~ -115 to -125 | Doublet of Doublets (dd) | F (at C-4) | The precise chemical shifts are sensitive to the solvent and the electronic effects of the other substituents on the ring.[6][8] |

Visualization: General NMR Workflow

Caption: General workflow for acquiring and processing NMR spectra.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern provides valuable structural clues, akin to a molecular puzzle.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC) system which provides separation and purification.

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of 70 eV electrons. This high energy is a standard that ensures fragmentation patterns are consistent and comparable across different instruments. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺˙).

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A quadrupole mass analyzer is commonly used, which filters ions based on their m/z ratio, allowing only ions of a specific mass-to-charge to reach the detector at any given time.

-

Detection: The ions strike a detector, which generates an electrical signal proportional to the number of ions. The instrument scans a range of m/z values to generate the mass spectrum.

Data Interpretation

The molecular formula C₈H₄ClF₂N has a monoisotopic mass of 186.9995 Da.

-

Molecular Ion (M⁺˙): The most crucial piece of information is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a pair of peaks:

-

M⁺˙ at m/z ≈ 187 (containing ³⁵Cl)

-

M+2 at m/z ≈ 189 (containing ³⁷Cl) The intensity ratio of these peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule.[9] A strong molecular ion peak is expected due to the stability of the aromatic ring.[10][11]

-

-

Key Fragmentation Pathways: The excess energy imparted during ionization causes the molecular ion to fragment. The most likely fragmentation patterns are governed by the formation of stable ions and neutral radicals.

| m/z (for ³⁵Cl) | Proposed Fragment | Rationale and Interpretation |

| 152 | [M - Cl]⁺ | Loss of a chlorine radical is a very common fragmentation pathway for chlorinated aromatic compounds.[9] |

| 147 | [M - CH₂CN]⁺ | Cleavage of the benzylic C-C bond to lose the cyanomethylene radical, resulting in the stable 3-chloro-2,4-difluorophenyl cation. |

| 127 | [M - Cl - CN]⁺ | Subsequent loss of a cyanide radical from the [M-Cl]⁺ fragment. |

Visualization: EI-MS Process and Fragmentation

Caption: Schematic of the EI-MS process and key fragmentations.

Conclusion

The synergistic application of IR, multinuclear NMR, and MS provides an unambiguous structural confirmation of this compound. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the characteristic nitrile stretch. High-resolution NMR spectroscopy provides the definitive connectivity map, with ¹H, ¹³C, and ¹⁹F spectra offering complementary and interlocking pieces of the structural puzzle. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) and offers further structural validation through predictable fragmentation patterns. Together, these techniques form the cornerstone of chemical analysis, ensuring the identity and purity of critical molecules in the scientific discovery pipeline.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. azom.com [azom.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2,4-difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a chlorine atom, and a reactive nitrile group attached to a benzylic carbon, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the key chemical transformations of this molecule, offering insights into the underlying principles and practical experimental guidance for its effective utilization in the laboratory. The presence of multiple reactive sites allows for a range of synthetic manipulations, making it a valuable precursor for the synthesis of complex molecular architectures, including quinolinecarboxylic acid derivatives known for their antimicrobial properties.[1][2][3]

Core Reactivity Analysis: A Multifaceted Synthetic Hub

The reactivity of this compound can be dissected into three primary domains, each offering a unique set of synthetic opportunities:

-

Nucleophilic Aromatic Substitution (SNAr) at the Aryl Ring: The electron-deficient nature of the benzene ring, exacerbated by the fluorine and chlorine substituents, makes it susceptible to attack by nucleophiles.

-

Transformations of the Nitrile Group: The cyano moiety can undergo a variety of classical nitrile reactions, including hydrolysis, reduction, and addition of organometallic reagents.

-

Functionalization of the Benzylic Position: The methylene group adjacent to the aromatic ring is activated for radical and oxidative transformations.

This guide will explore each of these reactivity domains in detail, providing mechanistic insights and actionable experimental protocols.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two fluorine atoms and one chlorine atom on the benzene ring opens up possibilities for nucleophilic aromatic substitution. The fluorine atoms, being more electronegative and better leaving groups in SNAr reactions on electron-deficient rings, are the more likely sites for substitution. The chlorine atom is generally less reactive in this context.

A. Amination Reactions

The introduction of nitrogen-based nucleophiles is a crucial step in the synthesis of many biologically active compounds. The reaction of this compound with amines is expected to proceed via a classic SNAr mechanism.

Diagram 1: Proposed Workflow for SNAr Amination

Caption: Workflow for the nucleophilic aromatic substitution of an amine.

Experimental Protocol: Synthesis of 2-(3-Chloro-2-fluoro-4-(piperidin-1-yl)phenyl)acetonitrile

-

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

-

Causality: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the amine. The excess of K₂CO₃ acts as a base to neutralize the HF formed during the reaction, driving the equilibrium towards the product. Elevated temperatures are necessary to overcome the activation energy of the reaction.

II. Transformations of the Nitrile Group

The nitrile functionality is a versatile handle for a wide range of chemical transformations.

A. Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, often employed in the synthesis of pharmaceuticals. This can be achieved under either acidic or basic conditions.

Diagram 2: Nitrile Hydrolysis Pathway

Caption: Pathways for the hydrolysis of the nitrile group.

Experimental Protocol: Synthesis of 3-Chloro-2,4-difluorophenylacetic acid

-

Materials:

-

This compound

-

Sulfuric Acid (H₂SO₄), concentrated

-

Water

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Carefully add a 1:1 mixture of concentrated H₂SO₄ and water.

-

Heat the mixture to reflux (approximately 120-140 °C) for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield 3-Chloro-2,4-difluorophenylacetic acid.

-

-

Trustworthiness: The progress of the reaction can be monitored by the disappearance of the characteristic nitrile stretch (around 2230 cm⁻¹) in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹).

B. Reduction to Primary Amine

The reduction of the nitrile group provides access to primary amines, which are important intermediates in drug discovery.

Experimental Protocol: Synthesis of 2-(3-Chloro-2,4-difluorophenyl)ethan-1-amine

-

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

-

-

Expertise & Experience: The Fieser workup described in the protocol is a reliable method for quenching LiAlH₄ reactions and results in a granular precipitate that is easily filtered.

III. Functionalization of the Benzylic Position

The benzylic protons of this compound are activated by the adjacent aromatic ring and can be abstracted under radical conditions or oxidized.[4]

A. Benzylic Bromination

Benzylic bromination introduces a bromine atom at the benzylic position, which can then be displaced by a variety of nucleophiles. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions.[5][6][7]

Table 1: Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Temperature | Expected Product |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or Acetonitrile | Reflux | 2-Bromo-2-(3-chloro-2,4-difluorophenyl)acetonitrile |

Experimental Protocol: Synthesis of 2-Bromo-2-(3-chloro-2,4-difluorophenyl)acetonitrile

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄)

-

-

Procedure:

-

A mixture of this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl₄ is heated to reflux.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product, which can be purified by crystallization or chromatography.

-

-

Authoritative Grounding: The use of NBS for benzylic bromination is a well-established method that proceeds via a free-radical chain mechanism.[5] The benzylic radical intermediate is stabilized by resonance with the aromatic ring.[4]

B. Benzylic Oxidation

Oxidation of the benzylic position can lead to the formation of a ketone. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used for this purpose.[4][8]

Experimental Protocol: Synthesis of (3-Chloro-2,4-difluorophenyl)(cyano)methanone

-

Materials:

-

This compound

-

Potassium Permanganate (KMnO₄)

-

Sodium Carbonate (Na₂CO₃)

-

Water

-

-

Procedure:

-

A mixture of this compound (1.0 eq) and Na₂CO₃ (2.0 eq) in water is heated to reflux.

-

A solution of KMnO₄ (3.0 eq) in water is added portion-wise over a period of 1-2 hours.

-

After the addition is complete, the mixture is refluxed for an additional 4-6 hours.

-

The hot solution is filtered to remove manganese dioxide.

-

The filtrate is cooled and acidified with concentrated HCl to precipitate the product.

-

The product is collected by filtration, washed with cold water, and dried.

-

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), Benzylic protons (singlet, ~3.8-4.2 ppm) |

| ¹³C NMR | Aromatic carbons (multiple signals, ~110-160 ppm, with C-F couplings), Nitrile carbon (~115-120 ppm), Benzylic carbon (~20-30 ppm) |

| IR | C≡N stretch (~2230-2250 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |

| Mass Spec | Molecular ion peak (M⁺) with characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in ~3:1 ratio) |

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used.[9][10][11][12][13]

Conclusion

This compound is a highly functionalized building block with a rich and predictable reactivity profile. By understanding the interplay of its different reactive sites—the activated aromatic ring, the versatile nitrile group, and the reactive benzylic position—researchers can strategically design and execute synthetic routes to a wide array of complex and valuable molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration and application of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. 3-CHLORO-2-FLUOROPHENYLACETONITRILE(261762-98-5) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. rsc.org [rsc.org]

A Technical Guide to the Solubility of 3-Chloro-2,4-difluorophenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Process Chemistry

3-Chloro-2,4-difluorophenylacetonitrile (CAS No. 886761-67-7) is a halogenated aromatic nitrile that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The efficiency of synthesizing, purifying, and formulating active pharmaceutical ingredients (APIs) and other fine chemicals is profoundly dependent on the solubility of their intermediates. Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates the choice of reaction media, dictates crystallization and purification strategies, and ultimately impacts process yield, purity, and economic viability.

This guide provides an in-depth analysis of the principles governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the theoretical frameworks used to predict and model its behavior in different solvent systems.

Foundational Principles: What Governs Solubility?

The solubility of a solid compound in a liquid solvent is the result of a thermodynamic equilibrium between the solid state and the solvated state. This equilibrium is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1] For this compound, the key molecular features influencing its solubility are:

-

High Polarity: The presence of the electron-withdrawing nitrile group (-C≡N) and the electronegative chlorine and fluorine atoms creates a significant molecular dipole moment.

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces.

A solvent's ability to dissolve this compound depends on its capacity to overcome the solute-solute interactions within the crystal lattice and form energetically favorable solute-solvent interactions.[2] Polar solvents are therefore expected to be more effective than nonpolar ones.[3][4]

Experimental Determination: The Gold Standard Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5][6] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is achieved and maintained.[5][7]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator. Agitate the slurries for a predetermined period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[7][8] Constant temperature is critical, as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to permit the sedimentation of the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Analysis: Accurately dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Verification: The pH of the suspension should be checked at the beginning and end of the experiment to ensure the compound's properties have not altered the medium.[5] The solid phase should also be analyzed (e.g., by XRPD) to confirm that no polymorphic transformation occurred during the experiment.

Solvent Selection and Predicted Solubility Profile

While specific experimental data for this compound is not broadly published, a qualitative and semi-quantitative solubility profile can be predicted based on its molecular structure and the properties of common organic solvents. The principle of "like dissolves like" provides a strong foundation for solvent screening.[1][3]

| Solvent Class | Example Solvents | Polarity | Key Interactions | Predicted Solubility |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Dipole-Dipole | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Dipole-Dipole, Hydrogen Bonding (Acceptor) | High to Medium |

| Nonpolar Aromatic | Toluene, Xylene | Low | π-π Stacking, Van der Waals | Low to Medium |

| Nonpolar Aliphatic | Heptane, Hexane, Cyclohexane | Very Low | Van der Waals | Very Low |

Discussion:

-

Polar Aprotic Solvents are expected to be excellent solvents. Their strong dipole moments can effectively interact with the polar C-Cl, C-F, and C≡N bonds of the solute.

-

Polar Protic Solvents , like alcohols, are also predicted to be good solvents. While the solute cannot donate a hydrogen bond, its nitrile nitrogen can accept one from the solvent, contributing to solvation.[4]

-

Nonpolar Solvents are anticipated to be poor choices. The energy required to break the strong solute-solute interactions in the crystal lattice is not sufficiently compensated by the weak van der Waals forces formed with nonpolar solvent molecules.

Advanced Topic: Thermodynamic Modeling

For process optimization and scale-up, it is often necessary to predict solubility at various temperatures or in mixed solvent systems. Thermodynamic models are powerful tools for correlating and sometimes predicting this solid-liquid equilibrium (SLE) data.[9][10]

Commonly used models include:

-

Apelblat Equation: A semi-empirical model that is widely used to correlate the effect of temperature on solubility.

-

NRTL (Non-Random Two-Liquid) Model: An activity coefficient model that can describe the behavior of non-ideal mixtures and is applicable to multicomponent systems.[11][12]

-

UNIQUAC (Universal Quasi-Chemical Activity Coefficient) Model: Another activity coefficient model based on the concept of local compositions, useful for a wide range of chemical systems.

These models are fitted with experimental data (e.g., from shake-flask experiments at different temperatures) to determine binary interaction parameters. Once parameterized, the models can be used to interpolate and cautiously extrapolate solubility data, reducing the experimental burden required for process design.[11][13]

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis. Its polar nature dictates a strong preference for polar solvents, particularly polar aprotic solvents like acetonitrile and acetone. While theoretical predictions provide an excellent starting point for solvent screening, precise quantitative data must be obtained through rigorous experimental methods like the shake-flask technique. For advanced process development, the integration of this experimental data with thermodynamic models like NRTL or UNIQUAC can provide a comprehensive understanding of the solid-liquid equilibrium, enabling efficient and robust process design and optimization.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. publications.aiche.org [publications.aiche.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aidic.it [aidic.it]

A-Z Guide to Fluorinated Phenylacetonitriles in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into the phenylacetonitrile scaffold represents a powerful tactic in modern drug discovery. This guide provides an in-depth technical analysis of the multifaceted roles that fluorinated phenylacetonitriles play in medicinal chemistry. We will explore the profound impact of fluorine substitution on the physicochemical properties, metabolic stability, and target-binding interactions of these molecules. Through an examination of synthetic strategies, detailed case studies, and experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will elucidate how the unique properties of fluorine can be leveraged to design safer and more efficacious therapeutic agents.

Introduction: The Strategic Value of Fluorine and the Phenylacetonitrile Core

The phenylacetonitrile motif is a key structural component in numerous pharmaceuticals, valued for its synthetic versatility and its ability to engage in various biological interactions.[1][2] The nitrile group, with its linear geometry and strong dipole moment, can act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, often fitting into narrow, sterically congested active sites.[3][4]

When combined with fluorine, the most electronegative element, the resulting fluorinated phenylacetonitrile scaffold gains a host of advantageous properties.[5][6] The introduction of fluorine can dramatically alter a molecule's electronic profile, pKa, lipophilicity, and metabolic pathways.[7][8] These modifications are not merely incremental; they can be transformative, turning a lead compound with poor pharmacokinetic properties into a viable drug candidate.[9][10] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the element's significant role in drug design.[10][11]

This guide will deconstruct the core principles behind the successful application of fluorinated phenylacetonitriles in medicinal chemistry, providing both theoretical grounding and practical insights.

The Impact of Fluorine on Physicochemical Properties

The substitution of hydrogen with fluorine instigates a cascade of changes in a molecule's fundamental properties. Understanding these shifts is critical for rational drug design.

Modulation of Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby functional groups.[12] For instance, fluorine substitution on an aromatic ring can lower the pKa of benzylic protons, making them more acidic.[13] This increased acidity can be a crucial factor in enzyme-inhibitor interactions. Conversely, placing fluorine near a basic amine will decrease its basicity.[5][14] This modulation of pKa can enhance a drug's bioavailability by improving its ability to permeate cellular membranes.[7]

Tuning Lipophilicity for Optimal Bioavailability

Lipophilicity, often measured as logP, is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of a single fluorine atom can increase lipophilicity, the effect is complex and highly dependent on the molecular context.[15][16] Strategic fluorination can be used to fine-tune a molecule's lipophilicity to achieve the delicate balance required for both membrane permeability and aqueous solubility.[5][11] For example, the addition of a trifluoromethyl group can significantly increase lipophilicity, which may enhance penetration into the central nervous system.[17]

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[5][18] By replacing metabolically labile hydrogens with fluorine, chemists can block sites of oxidative metabolism, thereby prolonging the drug's half-life and improving its oral bioavailability.[8]

| Property | Effect of Fluorine Substitution | Rationale |

| pKa | Lowers the pKa of nearby acidic protons and basic groups.[5][12] | Strong inductive electron-withdrawing effect of fluorine.[17] |

| Lipophilicity (logP) | Generally increases, but is context-dependent.[15] | Fluorine is more lipophilic than hydrogen.[16] |

| Metabolic Stability | Significantly increases.[19] | The C-F bond is stronger than the C-H bond and resistant to CYP450 oxidation.[5][18] |

| Binding Affinity | Can increase through novel interactions.[5][6] | Fluorine can participate in hydrogen bonds and dipole-dipole interactions.[3] |

Synthetic Strategies for Fluorinated Phenylacetonitriles

The synthesis of fluorinated phenylacetonitriles can be approached in several ways, primarily categorized as either early-stage or late-stage fluorination.

Early-Stage Fluorination: Building from Fluorinated Precursors

This strategy involves using commercially available fluorinated starting materials, such as fluorinated benzyl halides or benzaldehydes, and subsequently introducing the nitrile group. A common method is the nucleophilic substitution of a fluorinated benzyl halide with a cyanide salt.[20][21]

Example Protocol: Synthesis of 4-Fluorophenylacetonitrile [20]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorobenzyl chloride (1 eq.), sodium cyanide (1.2 eq.), and a suitable solvent such as acetonitrile.

-

Reaction: Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-fluorophenylacetonitrile.[22]

Late-Stage Fluorination: Introducing Fluorine at the End of a Synthesis

Late-stage fluorination is a powerful strategy that allows for the introduction of fluorine into a complex molecule at a late step in the synthetic sequence.[23][24] This approach is particularly valuable for creating diverse analogs for structure-activity relationship (SAR) studies and for the synthesis of 18F-labeled compounds for positron emission tomography (PET) imaging.[25][26]

Recent advances have led to the development of methods for the direct C-H fluorination of aromatic and benzylic positions.[13] For example, palladium-catalyzed electrophilic aromatic C-H fluorination has emerged as a promising technique.[23]

Diagram: Synthetic Approaches to Fluorinated Phenylacetonitriles

Caption: Comparison of early-stage and late-stage fluorination strategies.

Case Studies: Fluorinated Phenylacetonitriles in Drug Discovery

The theoretical benefits of fluorination are best illustrated through real-world examples.

Anastrazole: An Aromatase Inhibitor for Breast Cancer Treatment

Anastrazole (Arimidex®) is a potent and selective non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer.[3] Its structure features a phenylacetonitrile core where the nitrile group is on a quaternary carbon, which prevents metabolic release of cyanide.[3] While anastrazole itself is not fluorinated, its development and the understanding of the role of the α-aryl acetonitrile moiety have paved the way for fluorinated analogs in other therapeutic areas.[3]

Letrozole: A Phenylacetonitrile-Derived Aromatase Inhibitor

Letrozole (Femara®) is another potent non-steroidal aromatase inhibitor. Its structure contains a bis(4-cyanophenyl)methyl moiety. The electron-withdrawing nature of the two nitrile groups is crucial for its inhibitory activity. The development of such compounds highlights the importance of the electronic properties of the phenylacetonitrile core, which can be further fine-tuned by fluorine substitution.

Emerging Applications

The 4-fluorophenylacetonitrile scaffold is a key intermediate in the synthesis of various modern pharmaceuticals.[14] It is used in the creation of novel compounds with anti-inflammatory and anti-influenza activity.[22] For example, it serves as a starting material for benzylbenzo[d]thiazole sulfonamides, which have shown promise as anti-inflammatory agents.[22]

Experimental Protocols

To provide a practical context, this section outlines a standard protocol for evaluating a key property of fluorinated compounds.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to metabolism by CYP450 enzymes.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., a fluorinated phenylacetonitrile derivative) in a suitable organic solvent like DMSO.

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a 0.5 M phosphate buffer solution (pH 7.4).

-

Prepare a solution of NADPH (cofactor for CYP450 enzymes).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time Points and Quenching:

-

Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Stop the reaction in each aliquot by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound at each time point.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

-

Diagram: Workflow for Microsomal Stability Assay

References

- 1. nbinno.com [nbinno.com]

- 2. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. prepchem.com [prepchem.com]

- 21. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 22. 4-Fluorophenylacetonitrile | 459-22-3 [chemicalbook.com]

- 23. Late-Stage Fluorination [kofo.mpg.de]

- 24. Late-Stage Fluorination: From Fundamentals to Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Radiosyntheses using fluorine-18: the art and science of late stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modern Alchemist's Guide: Discovery and Synthesis of Novel Halogenated Aromatic Compounds

Foreword: The Enduring Significance of Halogenated Aromatics in Modern Chemistry

The incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of modern chemical synthesis, profoundly influencing the fields of medicinal chemistry, materials science, and agrochemicals. Halogenation imparts unique physicochemical properties, modulating lipophilicity, metabolic stability, and binding interactions of molecules, thereby making it a critical tool in the rational design of new chemical entities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, navigating the intricate landscape of discovering and synthesizing novel halogenated aromatic compounds. We will delve into the causality behind experimental choices, from classical methodologies to the latest catalytic and photochemical innovations, providing a robust framework for both conceptual understanding and practical application.

Chapter 1: Strategies for the Discovery of Novel Halogenated Scaffolds

The journey to a new halogenated molecule begins not in the flask, but in the strategic planning of its discovery. Modern approaches have evolved beyond serendipity, embracing both computational and experimental strategies to identify promising candidates with desired properties.

Rational Design and Computational Chemistry

In silico techniques have revolutionized the initial phases of discovery. By modeling the interactions between a target protein and a potential drug molecule, chemists can predict how the introduction of a halogen atom at a specific position on an aromatic ring might enhance binding affinity. For instance, a strategically placed chlorine or bromine atom can form a halogen bond—a favorable non-covalent interaction with a Lewis basic site on a biological target—significantly improving potency. Computational tools allow for the virtual screening of vast libraries of compounds, prioritizing those with the highest predicted activity for synthesis.

High-Throughput and Fragment-Based Screening

Experimental screening remains a powerful engine for discovery. High-throughput screening (HTS) allows for the rapid testing of thousands of diverse compounds against a biological target. Fragment-based drug discovery (FBDD) takes a more nuanced approach, screening smaller, low-complexity molecules ("fragments"). Once a halogenated aromatic fragment shows binding, it can be elaborated into a more potent, drug-like molecule.

Chapter 2: The Synthetic Chemist's Toolkit: A Guide to Modern Aromatic Halogenation